3-Nitroso-3-azabicyclo[3.2.2]nonane
Description
3-Nitroso-3-azabicyclo[3.2.2]nonane (CAS: 1522-09-4, C₈H₁₄N₂O) is a bicyclic nitrosoamine characterized by a fused bicyclo[3.2.2]nonane skeleton with a nitroso (-NO) group attached to the bridgehead nitrogen. This compound has garnered attention for its role in environmental biodegradation processes, particularly in the biotransformation of azo dyes like Reactive Black HEBL, where it is formed via lignin peroxidase (LiP)-mediated degradation by microbial cultures . Its structure confers rigidity and reactivity, making it a subject of interest in both synthetic chemistry and environmental science.
Properties
CAS No. |
1522-09-4 |
|---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-nitroso-3-azabicyclo[3.2.2]nonane |
InChI |
InChI=1S/C8H14N2O/c11-9-10-5-7-1-2-8(6-10)4-3-7/h7-8H,1-6H2 |
InChI Key |
QDMHOLLSRQYIII-UHFFFAOYSA-N |
SMILES |
C1CC2CCC1CN(C2)N=O |
Canonical SMILES |
C1CC2CCC1CN(C2)N=O |
Synonyms |
3-Nitroso-3-azabicyclo[3.2.2]nonane |
Origin of Product |
United States |
Scientific Research Applications
Antiprotozoal Activity
Research indicates that 3-nitroso-3-azabicyclo[3.2.2]nonane exhibits notable antiprotozoal properties . Studies have shown that derivatives of the 3-azabicyclo[3.2.2]nonane family can inhibit the growth of protozoa, suggesting potential applications in treating diseases such as malaria and Chagas disease .
A study focusing on the synthesis of various azabicyclo compounds demonstrated their efficacy against Trypanosoma cruzi and Plasmodium falciparum, the causative agents of Chagas disease and malaria, respectively . This highlights the potential for developing new antiprotozoal agents based on this compound.
Interaction with Biological Macromolecules
The nitroso group in this compound allows for interactions with biological macromolecules, including proteins and nucleic acids. Such interactions can lead to modifications that impact the function and stability of these biomolecules, which is crucial for understanding its pharmacological implications .
Asymmetric Catalysis
Bicyclic compounds like this compound are increasingly being explored in asymmetric catalysis due to their structural complexity and ability to facilitate enantioselective reactions . The unique conformational properties of bicyclic structures allow for selective interactions that are valuable in synthesizing chiral molecules.
Case Studies
- Antiprotozoal Efficacy : A case study reported in 2020 demonstrated that derivatives of this compound showed significant antiplasmodial activity, with IC50 values comparable to existing treatments . This opens avenues for further research into optimizing these compounds for therapeutic use.
- Biotransformation Studies : Research has shown that enzymes such as lignin peroxidase can convert reactive dyes into this compound, indicating its potential role in bioremediation processes . This biotransformation pathway could be leveraged to develop environmentally friendly methods for dye degradation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Other Azabicyclo[3.2.2]nonane Derivatives
3-Azabicyclo[3.2.2]nonane Derivatives
- Antitussive Applications: Derivatives such as Mannich bases of 3-azabicyclo[3.2.2]nonane exhibit antitussive activity by targeting cough reflexes. For example, N,N-dimethylaminoethyl-3-azabicyclo[3.2.2]nonane derivatives demonstrate prolonged hypotensive effects in hypertensive rat models .
- Mannich Base Synthesis: These compounds are synthesized via Mannich reactions with substituted acetophenones, yielding α-amino ketones and propylamines with varied biological activities .
1,4-Diazabicyclo[3.2.2]nonane (CAS: 283-38-5)
- Structural Rigidity: This diaza analog introduces an additional nitrogen atom, increasing molecular rigidity compared to piperazine derivatives. Such rigidity enhances cytotoxicity when conjugated to pentacyclic triterpenoids, as seen in cancer research .
- Synthetic Utility : Used as a building block in heterocyclic chemistry, it is commercially available (e.g., Thermo Scientific) and serves as a precursor for pharmaceuticals .
Sulfonamide Derivatives
- Pharmaceutical Uses: 3-Azabicyclo[3.2.2]nonane sulfonamides, synthesized via reactions with sulfonyl chlorides, exhibit bacteriostatic properties and are used in dye chemistry .
Azabicyclo Compounds with Different Ring Systems
3-Nitroso-3-azabicyclo[3.3.0]octane (CAS: 1346604-35-0)
- Structural Differences : The bicyclo[3.3.0]octane framework reduces ring strain compared to the [3.2.2] system. This compound is used in isotopic labeling (e.g., deuterated derivatives) for metabolic studies .
3,7,9-Triazabicyclo[3.3.1]nonane
- Synthetic Building Blocks : These triaza derivatives are synthesized as intermediates for complex alkaloids and demonstrate distinct reactivity due to their larger [3.3.1] ring system .
2-Azabicyclo[3.2.2]nonane Derivatives
- Ring Transformations: Synthesized via [1,2] Stevens rearrangements from azabicyclo[3.3.1]nonanium salts, these derivatives highlight the versatility of bicyclic frameworks in organic synthesis .
Key Data Table: Comparative Analysis
Q & A
Q. What synthetic methodologies are most effective for constructing the 3-azabicyclo[3.2.2]nonane scaffold?
The scaffold is typically synthesized via Pd-catalyzed cyclization of aryl halides with ketones or ketals, as demonstrated by Reissig’s conditions, which yield azabicyclo[3.2.2]nonane as a major product through formal addition to the ketal . Alternative approaches include copper-catalyzed formal amide insertion at low catalyst loading (0.05 mol%) to access 6-azabicyclo[3.2.2]nonane derivatives, offering sustainability compared to rhodium-based methods .
Q. How can structural characterization of 3-nitroso derivatives be optimized?
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical. The EPA/NIH Mass Spectral Database provides reference data for molecular weight confirmation (C₈H₁₄N₂O, m/z 154) . For nitroso group confirmation, UV-Vis spectroscopy (λ ~300–400 nm for nitroso absorption) and X-ray crystallography are recommended to resolve tautomeric ambiguities .
Q. What biological screening models are suitable for initial evaluation of 3-nitroso-3-azabicyclo[3.2.2]nonane derivatives?
Use in vitro protein interaction assays (e.g., molecular docking with targets like 1A5H and 1ERR for anthelmintic/antidiabetic potential) . For CNS applications, α7 nicotinic acetylcholine receptor (nAChR) binding assays are critical, as seen in studies of structurally similar 1,4-diazabicyclo[3.2.2]nonane phenyl carbamates .
Advanced Research Questions
Q. How do structural modifications of the 3-azabicyclo[3.2.2]nonane core influence α7 nAChR agonist activity?
SAR studies indicate that carbamate linkers and aromatic substituents enhance binding affinity. For example, replacing the phenyl carbamate with pyridyl groups improves neuroprotective efficacy, as shown in TC-1698, a 2-(3-pyridyl)-1-azabicyclo[3.2.2]nonane derivative . Computational docking (e.g., Glide SP scoring) can predict substituent effects on receptor interaction .
Q. What mechanisms underlie contradictory biological outcomes in antitussive vs. antimorphine activity of Mannich base derivatives?
Derivatives like 3-(3-azabicyclo[2.2.2]nonan-3-yl)-4'-benzyloxy-2-methyl propiophenone exhibit potent antitussive effects but lack antimorphine correlation. Mechanistic studies suggest divergent pathways: antitussive action may involve σ-opioid receptors, while antimorphine effects could arise from μ-opioid receptor antagonism. Dual receptor profiling (e.g., radioligand displacement assays) is recommended .
Q. How can catalytic cyclization side products (e.g., ketal vs. ketone adducts) be minimized during scaffold synthesis?
Side product formation depends on substrate electronic effects. Introducing electron-withdrawing groups on the aryl halide favors ketone addition over ketal pathways. Reaction monitoring via LC-MS and optimizing solvent polarity (e.g., DMF vs. THF) can suppress azabicyclo[3.2.2]nonane byproduct formation .
Q. What strategies resolve discrepancies in hypotensive activity across preclinical models?
Quaternized 3-azabicyclo[3.2.2]nonane derivatives show prolonged blood pressure reduction in hypertensive rats but variable efficacy in primates. Species-specific differences in cholinergic signaling or metabolic stability (e.g., CYP450 metabolism) may explain this. Cross-species pharmacokinetic studies and metabolite profiling (via HPLC-MS/MS) are essential .
Methodological Guidance
Designing assays to evaluate nitroso group reactivity in biological systems:
- Redox activity: Use cyclic voltammetry to assess nitroso↔hydroxylamine interconversion.
- Nucleophilic trapping: React with glutathione (GSH) under physiological pH and monitor adducts via LC-MS .
Optimizing docking studies for protein-ligand interactions:
- Target selection: Prioritize proteins with homology to 1A5H (anthelmintic) or α7 nAChR (neuroprotective) .
- Software: Schrödinger Suite (Glide) or AutoDock Vina with AMBER force fields for energy minimization .
Addressing synthetic yield challenges in Mannich reactions:
- Catalyst screening: Test Brønsted acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂) to accelerate iminium ion formation .
- Solvent optimization: Polar aprotic solvents (e.g., DMSO) improve solubility of 3-azabicyclo[3.2.2]nonane derivatives .
Data Contradiction Analysis
Interpreting conflicting results in receptor subtype selectivity:
- Case: A derivative shows high α7 nAChR affinity but low in vivo efficacy.
- Resolution: Assess functional selectivity (agonist vs. partial agonist) via calcium flux assays. Off-target effects (e.g., 5-HT₃ antagonism) may require broad receptor panel screening .
Reconciling variable hypotensive durations in quaternized derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
